molecular formula C10H7F4N3 B2699550 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1188909-71-8

1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B2699550
Key on ui cas rn: 1188909-71-8
M. Wt: 245.181
InChI Key: WBTLTMKEBLEGOU-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 161A Step 3, using (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (2.747 g, 15 mmol), (4-fluorophenyl)hydrazine hydrochloride (2.439 g, 15 mmol), and triethylamine (2.03 g, 20 mmol) at 95° C. for 8 hours, which was purified by silica gel chromatography with 5-25% EtOAc/hexane as eluants to afford 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine as solid (2.346 g, 64%). 1H NMR (300 MHz, CDCl3) 67.55 (m, 2H), 7.20 (m, 2H), 5.87 (s, 1H), 3.87 (br, 2H); LC-MS (ESI) m/z 246 (M+H)+.
Quantity
2.747 g
Type
reactant
Reaction Step One
Quantity
2.439 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/OCC)=[CH:3]\[C:4](=O)[C:5]([F:8])([F:7])[F:6].Cl.[F:14][C:15]1[CH:20]=[CH:19][C:18]([NH:21][NH2:22])=[CH:17][CH:16]=1.C(N(CC)CC)C>>[F:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[C:2]([NH2:1])=[CH:3][C:4]([C:5]([F:6])([F:7])[F:8])=[N:22]2)=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.747 g
Type
reactant
Smiles
N\C(=C/C(C(F)(F)F)=O)\OCC
Step Two
Name
Quantity
2.439 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Step Three
Name
Quantity
2.03 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 95° C.
CUSTOM
Type
CUSTOM
Details
for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
which was purified by silica gel chromatography with 5-25% EtOAc/hexane as eluants

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=C(C=C1N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.346 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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